molecular formula C19H17FN2O B2805995 N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1351590-22-1

N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2805995
CAS No.: 1351590-22-1
M. Wt: 308.356
InChI Key: YTHNPCRTSDRHBU-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a fluorinated acetamide derivative featuring a 2-fluorobenzyl group, a phenyl ring, and a pyrrole moiety. This compound belongs to a class of molecules where the acetamide backbone is functionalized with aromatic and heterocyclic groups, often explored for pharmacological applications such as anticancer or antimicrobial activity.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-11-5-4-10-16(17)14-21-19(23)18(22-12-6-7-13-22)15-8-2-1-3-9-15/h1-13,18H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHNPCRTSDRHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=C2F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction between the pyrrole derivative and the fluorobenzyl compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially yielding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallic compounds (for nucleophilic substitution) are commonly employed.

Major Products:

    Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have shown that compounds similar to N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exhibit significant antiviral properties. For instance, derivatives that include a pyrrole moiety have been evaluated for their ability to inhibit HIV replication. Research indicates that certain pyrrolyl diketo acid derivatives can inhibit HIV-1 reverse transcriptase (RT) and integrase (IN), with IC50 values indicating potent activity against these targets . The structural modifications, including the introduction of fluorine atoms, enhance the biological activity of these compounds.

Anti-inflammatory Effects

Another area of application for this compound is in the treatment of inflammatory diseases. Pyrrole derivatives have been documented to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production. These effects make them candidates for further investigation in conditions such as rheumatoid arthritis and other inflammatory disorders.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. The synthetic routes often include alkylation reactions, condensation reactions, and various coupling techniques to achieve the desired structure .

StepReaction TypeKey ReagentsOutcome
1Alkylation2-Fluorobenzyl bromide + pyrroleN-(2-fluorobenzyl)pyrrole derivative
2AcetylationAcetic anhydrideN-(2-fluorobenzyl)-acetanilide
3CouplingPhenylboronic acid + palladium catalystFinal compound synthesis

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profiles of compounds like this compound. Variations in substituents on the pyrrole ring and the benzyl group significantly influence biological activity. For example, the presence of electron-withdrawing groups such as fluorine enhances potency against specific biological targets .

HIV Inhibition Studies

A notable study investigated a series of pyrrolyl diketones, including those structurally related to this compound, demonstrating their ability to inhibit HIV replication in vitro. The most potent compounds displayed IC50 values below 100 nM against HIV strains, indicating strong antiviral potential .

Anti-inflammatory Research

Research into anti-inflammatory agents has identified several pyrrole derivatives that exhibit significant inhibition of pro-inflammatory cytokines in cell-based assays. These findings suggest that compounds like this compound may serve as lead compounds for developing new anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

The compound shares its acetamide core with several analogs, but its distinct features include:

  • 2-Fluorobenzyl group: Enhances electronic effects and metabolic stability compared to non-fluorinated or chloro-substituted analogs.
  • Phenyl substituent : Modifies steric bulk and lipophilicity.
Table 1: Structural Comparison of Key Analogs
Compound Name Key Substituents Heterocycle Molecular Weight (g/mol) Melting Point (°C) Reference
N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide 2-fluorobenzyl, phenyl Pyrrole ~324 (estimated) Not reported -
N-(5-(2-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 2-fluorobenzylthio, 4-CF3-phenyl Thiadiazole 427 201
N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide 2-chlorobenzyl, 4-fluorophenyl Oxadiazole, Pyrrole ~451 (estimated) Not reported
2,2,2-Trifluoro-N-(1-(1-methyl-1H-pyrrol-2-yl)-1-oxo-3-phenylpropan-2-yl)acetamide Trifluoroacetyl, methylpyrrole Pyrrole ~368 (estimated) Not reported

Substituent Effects

  • Fluorine vs.
  • Heterocyclic Variations : Pyrrole (target compound) vs. oxadiazole or thiadiazole alters hydrogen-bonding capacity and dipole moments, affecting solubility and target interactions.

Physicochemical Data

  • Melting Points: Fluorinated thiadiazole derivatives (e.g., 201°C in ) exhibit higher melting points than non-heterocyclic analogs, likely due to enhanced crystallinity from sulfur and nitrogen interactions.
  • NMR Signatures : The 2-fluorobenzyl group in and shows characteristic δ 7.16–7.54 ppm (¹H) and 62.48 ppm (¹³C) shifts, consistent with aromatic fluorine effects .

Pharmacological Activity Comparison

Anticancer Potential

  • reports that methoxy- and morpholine-substituted acetamides demonstrate significant activity against HCT-116, MCF-7, and PC-3 cancer cell lines . The target compound’s pyrrole group may mimic these heterocycles in enhancing cytotoxicity.
  • Thiadiazole derivatives (e.g., ) with trifluoromethyl groups show moderate bioactivity, suggesting that electron-withdrawing substituents could optimize target binding.

Metabolic Stability

  • The trifluoroacetyl group in may increase metabolic resistance compared to the target compound’s acetyl group, though at the cost of higher molecular weight.

Biological Activity

N-(2-fluorobenzyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and neurological research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrrole ring and a fluorobenzyl group. The presence of the fluorine atom can enhance the lipophilicity and biological activity of the molecule. The molecular formula for this compound is C18H18FN1OC_{18}H_{18}FN_{1}O.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL
Bacillus subtilis44 nM

These findings indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, which is a common pathogen associated with infections in humans .

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and function. Pyrrole derivatives are known to inhibit key enzymes involved in these processes, leading to bacterial cell death .

Neurological Activity

In addition to its antibacterial properties, there is emerging evidence that compounds containing pyrrole structures may also influence neurological pathways. Research has suggested that derivatives can act as positive allosteric modulators for NMDA receptors, which are critical in synaptic transmission and plasticity in the central nervous system .

Case Studies

  • Study on NMDA Receptor Modulation :
    • A study demonstrated that certain pyrrole derivatives could enhance NMDA receptor activity, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia. The tested compounds showed significant potentiation of receptor responses at low concentrations, indicating their potential as neuroprotective agents .
  • Antibacterial Efficacy Against Resistant Strains :
    • Another study focused on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited lower MIC values compared to traditional antibiotics, suggesting it could be a viable alternative in treating resistant infections .

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